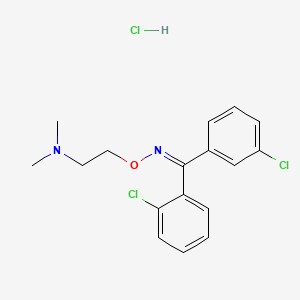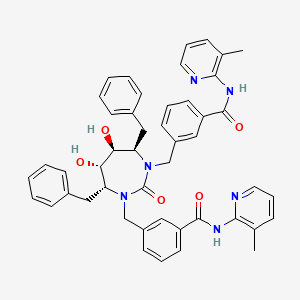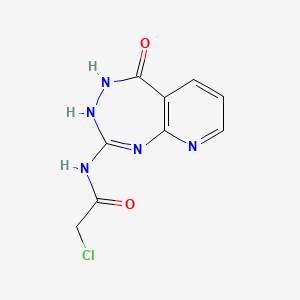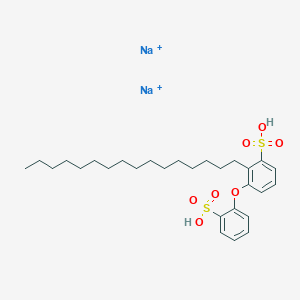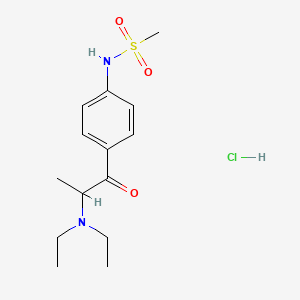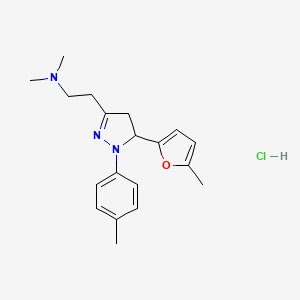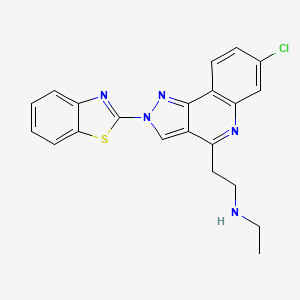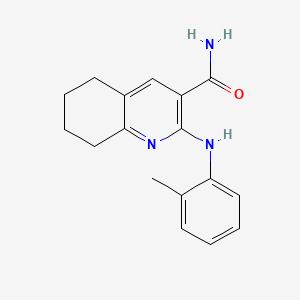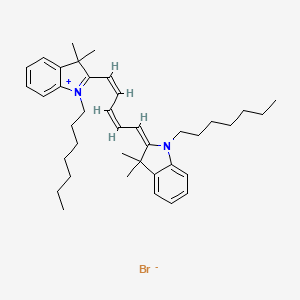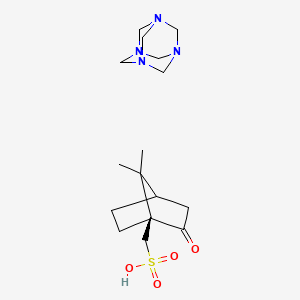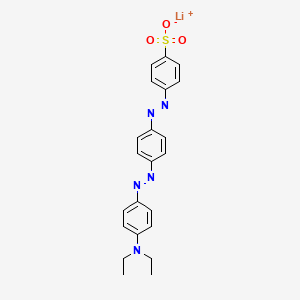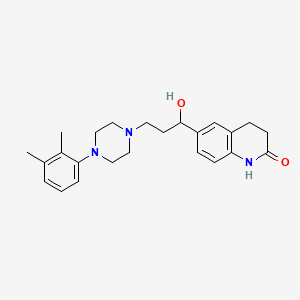
6-(1-Hydroxy-3-(4-(2,3-dimethylphenyl)-1-piperazinyl)propyl)-3,4-dihydrocarbostyril
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1-Hydroxy-3-(4-(2,3-dimethylphenyl)-1-piperazinyl)propyl)-3,4-dihydrocarbostyril is a complex organic compound that belongs to the class of carbostyrils. This compound is characterized by the presence of a hydroxy group, a piperazine ring, and a dimethylphenyl group, making it a molecule of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Hydroxy-3-(4-(2,3-dimethylphenyl)-1-piperazinyl)propyl)-3,4-dihydrocarbostyril typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group is introduced via a Friedel-Crafts alkylation reaction, where 2,3-dimethylbenzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Attachment of the Hydroxy Group: The hydroxy group is introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.
Formation of the Carbostyril Core: The carbostyril core is synthesized through a cyclization reaction involving an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde, using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, Lewis acids.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
Chemistry
In chemistry, 6-(1-Hydroxy-3-(4-(2,3-dimethylphenyl)-1-piperazinyl)propyl)-3,4-dihydrocarbostyril is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biology, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in areas such as pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of 6-(1-Hydroxy-3-(4-(2,3-dimethylphenyl)-1-piperazinyl)propyl)-3,4-dihydrocarbostyril involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and piperazine ring play crucial roles in binding to these targets, leading to the modulation of various biochemical pathways. This compound may inhibit or activate certain enzymes, alter receptor activity, or interfere with cellular signaling processes.
類似化合物との比較
Similar Compounds
- 6-(1-Hydroxy-3-(4-phenyl-1-piperazinyl)propyl)-3,4-dihydrocarbostyril
- 6-(1-Hydroxy-3-(4-(2-methylphenyl)-1-piperazinyl)propyl)-3,4-dihydrocarbostyril
- 6-(1-Hydroxy-3-(4-(3-methylphenyl)-1-piperazinyl)propyl)-3,4-dihydrocarbostyril
Uniqueness
The uniqueness of 6-(1-Hydroxy-3-(4-(2,3-dimethylphenyl)-1-piperazinyl)propyl)-3,4-dihydrocarbostyril lies in the presence of the 2,3-dimethylphenyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets, improve its stability, or alter its reactivity compared to similar compounds.
特性
CAS番号 |
80834-53-3 |
|---|---|
分子式 |
C24H31N3O2 |
分子量 |
393.5 g/mol |
IUPAC名 |
6-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-hydroxypropyl]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C24H31N3O2/c1-17-4-3-5-22(18(17)2)27-14-12-26(13-15-27)11-10-23(28)20-6-8-21-19(16-20)7-9-24(29)25-21/h3-6,8,16,23,28H,7,9-15H2,1-2H3,(H,25,29) |
InChIキー |
XMZRQLSZNWAJLW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CCC(C3=CC4=C(C=C3)NC(=O)CC4)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


